N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide
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Description
Molecular Structure Analysis
The molecular structure of N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide is characterized by a five-membered pyrrolidine ring attached to a phenyl group . The compound contains a total of 56 bonds, including 31 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, and 12 aromatic bonds .Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Related compounds with a pyrrolidin-2-one moiety have been shown to exhibit antimicrotubule activity, targeting the colchicine-binding site . This suggests that N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide may interact with its targets in a similar manner, leading to changes in cellular processes.
Result of Action
Related compounds have been shown to exhibit antiproliferative activity in the low nanomolar to low micromolar range on various human cancer cell lines . They also block cell cycle progression in the G2/M phase .
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-4-13(17)15-11-6-8-12(9-7-11)16-10-3-5-14(16)18/h6-9H,2-5,10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAUUELBTVXYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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